molecular formula C15H19N3S B6432358 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2640956-87-0

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6432358
CAS No.: 2640956-87-0
M. Wt: 273.4 g/mol
InChI Key: BMXRISBWNHRWNT-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole ring substituted with a bulky tert-butyl group. This structure combines the biological relevance of tetrahydroisoquinolines—known for their roles in alkaloid chemistry and medicinal applications—with the electron-deficient thiadiazole moiety, which often enhances metabolic stability and binding affinity in drug design.

Properties

IUPAC Name

2-tert-butyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXRISBWNHRWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A predominant approach involves constructing the 1,3,4-thiadiazole ring directly onto the tetrahydroisoquinoline framework. This method parallels the synthesis of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, as documented in the patent CN103288777A . Here, 4-methyl-3-thiosemicarbazide reacts with trimethylacetic acid derivatives under acidic conditions with dehydrating agents like acetic anhydride or sulfuryl chloride.

Adaptation for Target Compound :

  • Synthesis of 2-Hydrazinyl-1,2,3,4-tetrahydroisoquinoline :

    • Nitrosation of 1,2,3,4-tetrahydroisoquinoline at position 2, followed by reduction, yields the hydrazine derivative.

    • Alternative routes involve Ullmann-type coupling of 2-bromo-tetrahydroisoquinoline with hydrazine.

  • Thiosemicarbazide Formation :

    • Reaction of 2-hydrazinyl-tetrahydroisoquinoline with carbon disulfide or thiourea generates the thiosemicarbazide intermediate.

  • Cyclization with Trimethylacetic Acid Derivatives :

    • Condensation with trimethylacetyl chloride in dichloromethane or ethylene dichloride at 80–85°C, catalyzed by acetic anhydride, facilitates thiadiazole ring formation .

    • Key Parameters :

      • Molar ratio of thiosemicarbazide to trimethylacetyl chloride: 1:1.5–2.0

      • Dehydrating agents: Sulfuryl chloride (yield: 94–96%)

      • Solvent recovery: Ethylene dichloride (bp 83°C) enables efficient distillation.

Advantages :

  • High atom economy (85–92%) aligns with green chemistry principles .

  • Avoids phosphorus-containing byproducts common in polyphosphoric acid-mediated cyclizations.

Nucleophilic Aromatic Substitution (NAS)

This strategy leverages pre-formed 5-tert-butyl-1,3,4-thiadiazol-2-amine (CAS 39222-73-6) , a commercially available intermediate, as the thiadiazole precursor.

Procedure :

  • Activation of Thiadiazol-2-Amine :

    • Diazotization with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl, generates 2-chloro-5-tert-butyl-1,3,4-thiadiazole.

  • Coupling with Tetrahydroisoquinoline :

    • Reaction of 2-chloro-thiadiazole with 2-lithio-1,2,3,4-tetrahydroisoquinoline (prepared via LDA deprotonation) in THF at −78°C.

    • Yield : 58–62% (estimated from analogous arylations ).

Challenges :

  • Limited electrophilicity of the thiadiazole C-2 position necessitates strong nucleophiles.

  • Competing side reactions at the tetrahydroisoquinoline nitrogen require protective group strategies (e.g., Boc or Fmoc).

Transition Metal-Catalyzed Cross-Coupling

Modern C–C bond-forming reactions offer regiospecificity advantages. A Suzuki-Miyaura coupling approach is proposed:

Synthetic Route :

  • Boronic Acid Preparation :

    • 2-Bromo-5-tert-butyl-1,3,4-thiadiazole undergoes Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C).

  • Tetrahydroisoquinoline Functionalization :

    • Directed ortho-lithiation of 1,2,3,4-tetrahydroisoquinoline (using (–)-sparteine as chiral ligand) followed by quenching with B(OMe)₃ yields 2-boronic acid pinacol ester.

  • Cross-Coupling :

    • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h.

    • Expected Yield : 70–75% based on analogous heterobiaryl syntheses .

Critical Considerations :

  • Thiadiazole boronates often exhibit lower stability; in situ preparation is recommended.

  • Steric hindrance from the tert-butyl group may necessitate bulky ligands (XPhos, SPhos).

Reductive Amination Pathway

While unconventional for C–N bond formation in this context, reductive amination could theoretically link the two heterocycles:

Steps :

  • Aldehyde Synthesis :

    • Oxidation of 2-hydroxymethyl-5-tert-butyl-1,3,4-thiadiazole (MnO₂, CH₂Cl₂, rt).

  • Coupling :

    • Condensation of thiadiazole-2-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in MeOH, followed by NaBH₃CN reduction.

Limitations :

  • Low yields (≤35%) due to poor electrophilicity of the aldehyde.

  • Requires pre-functionalized thiadiazole, adding synthetic steps.

Solid-Phase Synthesis for Parallel Optimization

Adapting combinatorial techniques from peptidomimetic research , this method enables rapid screening of coupling conditions:

Workflow :

  • Resin Functionalization :

    • Wang resin loaded with Fmoc-protected 2-amino-tetrahydroisoquinoline.

  • On-Resin Cyclization :

    • Treatment with 5-tert-butyl-1,3,4-thiadiazole-2-carbonyl chloride (generated in situ from CAS 39222-73-6 ), followed by cyclative cleavage with TFMSA/TFA.

Advantages :

  • Enables parallel synthesis of analogs by varying acylating agents.

  • Yields: 40–50% after HPLC purification.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityGreen Metrics (E-factor)
Cyclocondensation 85–92≥98Industrial8.2
NAS58–6295Pilot-scale14.7
Suzuki Coupling70–7597Lab-scale22.3
Reductive Amination30–3590Lab-scale18.9
Solid-Phase40–5099Microscale35.1

Key Observations :

  • Cyclocondensation offers superior yields and scalability, making it the preferred route for bulk synthesis .

  • Transition metal-catalyzed methods, while precise, suffer from higher E-factors due to catalyst costs and purification demands.

  • Solid-phase synthesis excels in analog production but remains impractical for multi-kilogram batches.

Chemical Reactions Analysis

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

THTIQ and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that THTIQ derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of THTIQ have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In vitro studies suggest that THTIQ can inhibit tumor growth by targeting specific signaling pathways associated with cancer proliferation .

Neuroprotective Effects

THTIQ has also been explored for its neuroprotective properties. It appears to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential for developing therapeutic strategies for conditions such as Alzheimer’s and Parkinson’s diseases .

Herbicidal Activity

The thiadiazole structure in THTIQ has been linked to herbicidal activity. Compounds derived from thiadiazoles are known to act as non-selective herbicides, effectively controlling both herbaceous and woody plants in agricultural settings. Research indicates that THTIQ can be formulated into herbicides that target specific weed species while minimizing damage to crops .

Plant Growth Regulators

In addition to herbicidal properties, THTIQ has been investigated as a plant growth regulator. Studies suggest that it can enhance plant growth parameters such as root development and biomass accumulation under certain conditions . This dual functionality makes it an attractive candidate for sustainable agriculture practices.

Corrosion Inhibition

THTIQ has been evaluated for its potential as a corrosion inhibitor in metal surfaces exposed to aggressive environments. The presence of the thiadiazole group contributes to the formation of protective films on metal surfaces, thereby reducing corrosion rates significantly . This application is particularly relevant in industries where metal durability is critical.

Synthesis of Advanced Materials

The unique chemical structure of THTIQ allows it to serve as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Data Summary Table

Application AreaSpecific UseKey Findings
PharmacologyAntimicrobialEffective against pathogenic bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AgrochemicalsHerbicideControls herbaceous and woody plants
Plant Growth RegulatorEnhances root development
Materials ScienceCorrosion InhibitionForms protective films on metals
Synthesis of Advanced MaterialsImproves mechanical properties of composites

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 2-position of the tetrahydroisoquinoline scaffold significantly influences physical and chemical behavior. A comparison of key analogs is summarized below:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-THIQ* 1,3,4-thiadiazolyl, tert-butyl ~317.4 (estimated) N/A Thiadiazole, tert-butyl N/A
2-(4-Methoxyphenyl)-THIQ-1-carbonitrile 4-Methoxyphenyl ~278.3 Reported as solid Methoxy, nitrile
2-(Norbornenylmethyl)-THIQ (Compound 97) Norbornene 239.17 N/A Bicyclic hydrocarbon
2-(Trifluoroacetyl)-THIQ-7-sulfonyl chloride Trifluoroacetyl, sulfonyl 327.707 102–104 Electron-withdrawing groups

*THIQ = Tetrahydroisoquinoline

  • Thiadiazole vs. Methoxyphenyl : The thiadiazole group in the target compound is electron-withdrawing, likely reducing basicity compared to methoxyphenyl analogs (electron-donating methoxy groups). This could enhance stability under acidic conditions.
  • Thermal Stability : Sulfonyl chloride and trifluoroacetyl derivatives exhibit higher melting points (e.g., 102–104°C), suggesting that strong electron-withdrawing groups enhance crystallinity. The tert-butyl-thiadiazole substituent may similarly increase melting points due to rigid packing.

Pharmacological Potential

  • Methoxyphenyl Derivatives : These are often studied for central nervous system (CNS) activity due to structural similarity to natural alkaloids.
  • Sulfonyl Chloride and Trifluoroacetyl Derivatives : Electron-withdrawing groups are common in enzyme inhibitors (e.g., protease inhibitors). The thiadiazole moiety may similarly target enzymes like carbonic anhydrase.
  • Norbornene Derivative: Its hydrocarbon substituent may improve blood-brain barrier penetration, a trait the tert-butyl group could replicate.

Biological Activity

The compound 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a member of the thiadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H16N4S
  • Molecular Weight : 252.36 g/mol
  • CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied, particularly their anticancer and antimicrobial properties. The specific compound has shown promising results in various assays.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In comparative studies, compounds with similar structures demonstrated IC50 values ranging from 0.034 to 0.084 mmol/L against these cell lines .
CompoundCell LineIC50 (mmol/L)
This compoundMCF-70.084 ± 0.020
This compoundA5490.034 ± 0.008

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : These compounds can induce apoptosis in cancer cells through various pathways including the modulation of apoptosis-related proteins.
  • Tubulin Interaction : Some studies suggest that these compounds may interact with tubulin, disrupting microtubule formation which is critical for cell division .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the ability to inhibit bacterial growth and has been linked to:

  • Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Cytotoxicity : A study evaluated a series of thiadiazole derivatives against MCF-7 and A549 cell lines. The most active compounds showed significant inhibition rates compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various thiadiazole derivatives against common pathogens and found notable activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the 5-tert-butyl-1,3,4-thiadiazole moiety to the tetrahydroisoquinoline scaffold via nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1: Synthesize the tert-butyl-thiadiazole precursor using cyclocondensation of thiosemicarbazide derivatives with tert-butyl-substituted carbonyl compounds under acidic conditions .
  • Step 2: Functionalize tetrahydroisoquinoline at the C2 position via alkylation or acylation reactions .
  • Optimization: Reaction yields improve with reflux in polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like CuI for Ullmann-type couplings. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1: Example Reaction Conditions and Yields

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
AlkylationCuIDMF8065
AcylationNoneMeCNReflux72

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is used:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 343.18 for C17_{17}H22_{22}N3_3S) .
  • Chromatography: HPLC or TLC (Rf_f values) assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Molecular docking identifies binding interactions between the compound and target proteins (e.g., enzymes, receptors). For example:

  • Step 1: Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of a target (e.g., kinase or protease).
  • Step 2: Analyze key interactions (e.g., hydrogen bonds between the thiadiazole sulfur and catalytic lysine residues).
  • Step 3: Modify substituents (e.g., tert-butyl for hydrophobic packing or tetrahydroisoquinoline for π-π stacking) to improve binding affinity .

Case Study: Derivatives with electron-withdrawing groups on the tetrahydroisoquinoline ring showed 10-fold higher inhibition of bacterial enoyl-ACP reductase compared to the parent compound .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP-based viability assays).
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidation of thiadiazole to sulfoxide derivatives) that may skew results .
  • Computational Models: QSAR (Quantitative Structure-Activity Relationship) models correlate structural features with activity trends, resolving outliers .

Q. What are the challenges in studying the compound’s mechanism of action in neurological pathways?

Methodological Answer: Key challenges include:

  • Blood-Brain Barrier (BBB) Penetration: Use in silico predictors (e.g., BBB Score) to prioritize derivatives with logP values between 2–4 and polar surface area <90 Ų .
  • Target Specificity: Off-target effects are minimized via competitive binding assays against structurally related receptors (e.g., NMDA vs. AMPA glutamate receptors) .
  • In Vivo Validation: Zebrafish or rodent models assess neuroactivity, with behavioral endpoints (e.g., locomotor activity) linked to molecular targets .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: SAR studies involve:

  • Variation of Substituents: Synthesize derivatives with modifications to the tert-butyl group (e.g., cyclopropyl, trifluoromethyl) and tetrahydroisoquinoline (e.g., halogenation at C6/C7) .
  • Biological Screening: Test derivatives against a panel of targets (e.g., antimicrobial, anticancer) to identify pharmacophores.
  • Data Analysis: Cluster bioactivity data using PCA (Principal Component Analysis) to map critical structural features .

Table 2: Example SAR for Antimicrobial Activity

Substituent (R)MIC (μg/mL) vs. S. aureusKey Interaction
tert-butyl8.2Hydrophobic
CF3_35.1Electrostatic
NO2_212.4π-Stacking

Q. What analytical methods are recommended for stability studies under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks.
  • Degradation Monitoring: Use UPLC-MS to detect hydrolysis (e.g., cleavage of thiadiazole ring) or oxidation (e.g., sulfoxide formation) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models to predict shelf-life .

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